2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-cyclopropyl-amino-methyl group at the (S)-configured 2-position. This compound is cataloged as a research chemical (e.g., CymitQuimica Ref: 10-F080707) , though its commercial availability is listed as discontinued . Structural analogs of this compound are explored in medicinal chemistry, particularly as intermediates in antimalarial and protease inhibitor drug development .
Properties
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-11-17(21)20-10-4-7-16(20)13-19(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLTWOMXXCKQS-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Derivatives
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Catalyst : Platinum(IV) oxide (PtO₂) or 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient temperature.
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Outcome : Yields (R)- or (S)-2-methylpyrrolidine with >95% enantiomeric excess (ee) after tartrate salt resolution.
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Key step : Hydrogenation at 50–60°C under 30–50 bar H₂ pressure ensures stereochemical control.
Cyclopropane Ring Construction via Donor-Acceptor Cyclopropanes
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Method : Nickel-catalyzed alkene migration of dimethyl 2-arylcyclopropane-1,1-dicarboxylates ().
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Conditions : Ni(ClO₄)₂·6H₂O (10 mol%) in dichloroethane at 45°C, followed by microwave-assisted dealkoxycarbonylation (160°C, NaCl/DMSO).
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Yield : 45–70% for 1,5-disubstituted pyrrolidin-2-ones.
Introduction of the Benzyl-Cyclopropyl-Amino Side Chain
Reductive Amination
Alkylation of Cyclopropylamine
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Procedure :
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Optimal conditions : 24-hour reaction at 50°C achieves 80% conversion.
Coupling with 2-Aminoethanone
Amide Bond Formation
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Activation : 2-Aminoethanone hydrochloride is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF ().
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Coupling : React with (S)-2-[(benzyl-cyclopropyl-amino)-methyl]pyrrolidine at 0°C for 2 hours.
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Yield : 62% after recrystallization from ethanol.
Microwave-Assisted One-Pot Synthesis
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Method : Combine pyrrolidine, benzyl-cyclopropylamine, and 2-bromoethanone in acetonitrile with K₂CO₃.
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Conditions : Microwave irradiation (150°C, 300 W, 20 minutes) ().
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Advantage : Reduces reaction time from 12 hours to 20 minutes, with 70% yield.
Enantiomeric Purification
Chiral Chromatography
Crystallization-Induced Dynamic Resolution
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Solvent system : Ethanol/water (7:3) with L-tartaric acid ().
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Yield : 88% with 98% ee after two recrystallizations.
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
Regioselectivity in Alkylation
Epimerization During Deprotection
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other suitable leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce secondary amines.
Scientific Research Applications
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Molecular formulas and weights are derived directly from cited evidence or calculated based on structural similarity.
Key Structural Variations and Implications
Amino Group Substituents: Cyclopropyl vs. Isopropyl: Cyclopropyl’s ring strain increases electrophilicity and may enhance binding to flat aromatic regions in biological targets . Isopropyl groups, being bulkier but less strained, are more lipophilic . Benzyl Groups: Present in all analogs, the benzyl moiety contributes to π-π stacking interactions, a common feature in kinase inhibitors .
Ring Systems: Pyrrolidine (5-membered) vs. Piperidine’s larger ring offers greater flexibility, which might improve interactions with deeper protein pockets .
Stereochemistry :
- The (S)-configuration at the pyrrolidine 2-position in the target compound is critical for chiral recognition in enzyme binding . Analogs with (R)-configurations (e.g., ) may exhibit reduced activity.
Backbone Modifications: Ethanone (target) vs. Propanone/Butanone (analogs): Shorter backbones (ethanone) reduce molecular weight and may enhance membrane permeability .
Biological Activity
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure
The compound features a pyrrolidine ring, which is significant in many bioactive molecules. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, compounds structurally related to 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone demonstrated effective inhibition against various bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound may act through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research indicates that certain pyrrolidine derivatives exhibit moderate to good antifungal activity against strains such as Candida albicans and Fusarium oxysporum.
Antifungal Efficacy:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that modifications in the chemical structure can enhance antifungal activity, potentially through similar mechanisms as observed in antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been highlighted in various studies, particularly its ability to inhibit nitric oxide (NO) production in macrophage cell lines.
Inhibition of NO Production:
Research indicates that certain derivatives showed significant inhibition of NO production without cytotoxic effects, with concentrations ranging from to . The presence of specific substituents on the aromatic rings was found to enhance this activity .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of pyrrolidine derivatives, including our compound, revealed that those with halogen substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts. The study utilized a range of bacterial strains and established a structure-activity relationship (SAR) that guided further synthetic modifications .
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of derivatives similar to 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, demonstrating their ability to reduce inflammation markers in vitro by modulating signaling pathways associated with inflammatory responses .
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis is typically employed. Key steps include:
- Chiral pyrrolidine intermediate preparation : Use (S)-configured starting materials (e.g., (S)-proline derivatives) to ensure stereochemical integrity. Reductive amination or nucleophilic substitution may introduce the benzyl-cyclopropyl-amine moiety .
- Coupling reactions : Activate the ketone group using reagents like EDC·HCl and HOBt in DMF to facilitate amide bond formation. Monitor pH with triethylamine to avoid side reactions .
- Purification : Recrystallization in ethanol or ethyl acetate improves purity. Optimize solvent polarity and cooling rates to maximize yield.
Q. How can structural characterization of this compound be performed to confirm its configuration and purity?
Methodological Answer:
- Stereochemical analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with known standards .
- Spectroscopic techniques :
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (argon or nitrogen) at –20°C in sealed vials. Use molecular sieves in storage containers.
- Light sensitivity : Protect from UV exposure by using amber glassware.
- Degradation pathways : Monitor for hydrolysis of the cyclopropylamine or oxidation of the pyrrolidine ring via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the stereochemistry at the (S)-pyrrolidine center influence biological activity or receptor binding?
Methodological Answer:
- Molecular docking studies : Compare the (S)- and (R)-enantiomers against target receptors (e.g., GPCRs or kinases). Use software like AutoDock Vina to analyze binding energy and pose stability. The (S)-configuration may enhance hydrogen bonding with active-site residues .
- Pharmacological assays : Perform competitive binding assays (e.g., radioligand displacement) to quantify enantiomer-specific IC values.
Q. What strategies resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Solvent screening : Use a nephelometer to quantify solubility in buffers (pH 1–10) and organic solvents (e.g., DMSO, acetonitrile).
- Co-solvency approaches : Test binary mixtures (e.g., PEG-400/water) to improve dissolution.
- Thermodynamic modeling : Apply the Hansen solubility parameters to predict miscibility gaps .
Q. How can impurities arising during synthesis be identified and quantified?
Methodological Answer:
- HPLC-MS profiling : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Compare fragmentation patterns with synthetic byproducts (e.g., deaminated or oxidized derivatives) .
- Reference standards : Synthesize and characterize potential impurities (e.g., des-benzyl analogs) for spiking experiments.
Q. What computational methods predict the compound’s metabolic pathways and toxicity?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s MetaCore to identify likely Phase I/II modification sites (e.g., CYP450-mediated oxidation of the cyclopropyl group).
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
Q. How can the compound’s interactions with lipid bilayers or membrane proteins be experimentally validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
